hTSHR Antagonism Potency: Head-to-Head Comparison with SYD5115, the Only Other Nanomolar TSHR Antagonist
The target compound and SYD5115 are the only two reported small-molecule TSHR antagonists achieving nanomolar IC₅₀ values at the human receptor. In the same assay format (antagonist activity at human TSHR expressed in HEK293 cells, reduction in cAMP production, 2 h incubation, Eu-cAMP TR-FRET detection), the target compound exhibits an IC₅₀ of 82 nM [1], while SYD5115 is reported at 62 nM . All other characterized TSHR antagonists operate in the micromolar range: ML224 IC₅₀ = 2.3 µM, NCGC00161856 IC₅₀ = 0.78–3.0 µM, NIDDK/CEB-52 IC₅₀ = 4.2 µM, S37a IC₅₀ ≈ 20 µM (hTSHR), VA-K-14 IC₅₀ = 12.3 µM . This places the target compound within 1.3-fold of the most potent analog, making it a viable alternative for laboratories unable to source SYD5115.
| Evidence Dimension | hTSHR antagonism potency (IC₅₀) |
|---|---|
| Target Compound Data | 82 nM (human TSHR, HEK293 cells) |
| Comparator Or Baseline | SYD5115: 62 nM; ML224: 2,300 nM; NCGC00161856: 780 nM; NIDDK/CEB-52: 4,200 nM; S37a: ~20,000 nM; VA-K-14: 12,300 nM |
| Quantified Difference | 1.3-fold less potent than SYD5115; ≥9.5-fold more potent than all micromolar TSHR antagonists |
| Conditions | Human TSHR expressed in HEK293 cells; cAMP reduction measured by Eu-cAMP TR-FRET; 2 h incubation |
Why This Matters
For TSHR antagonist screening cascades requiring nanomolar target engagement, only two compound choices exist—the target compound and SYD5115—eliminating >90% of cataloged TSHR antagonists from consideration.
- [1] BindingDB, Entry BDBM50614116. hTSHR IC₅₀ = 82 nM (HEK293, cAMP TR-FRET). View Source
